辛基 D-半乳呋喃糖四乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

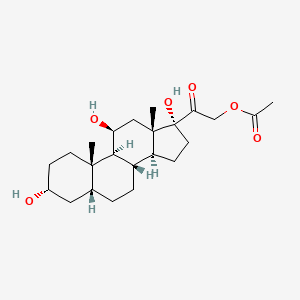

Octyl D-Galactofuranoside Tetraacetate is a biomedicine product with broad applications . It is a multifaceted compound that facilitates the examination of glycolipid metabolism intricacies, cell recognition phenomena, and interplay between pathogens and hosts . It serves as both a therapeutic agent and an investigative instrument for conditions concerning modified glycosylation patterns, bacterial infections, and cellular signaling pathways .

Synthesis Analysis

The synthesis of Octyl D-Galactofuranoside Tetraacetate involves the combination of polymers, proteins, and sugars . It has been documented that the capabilities of lipid-based systems improve when they combine with these elements . In a study, 16 new alkyl furanosides were synthesized in order to optimize the mycobacteriostatic activity . They all present the pending alkyl chain in a 1,2- trans configuration relative to the sugar ring .Molecular Structure Analysis

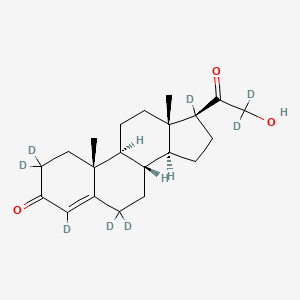

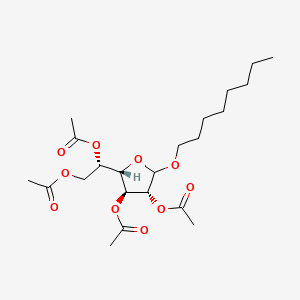

Octyl D-Galactofuranoside Tetraacetate contains a total of 68 bonds; 32 non-H bond(s), 4 multiple bond(s), 18 rotatable bond(s), 4 double bond(s), 1 five-membered ring(s), 4 ester(s) (aliphatic), 2 ether(s) (aliphatic), and 1 Oxolane(s) .Chemical Reactions Analysis

The chemical reactions of Octyl D-Galactofuranoside Tetraacetate involve the combination of cholesterol and the compound itself . This combination modifies thermodynamic parameters of membranes such as phase transition temperature, enthalpy change, and cooperativity .Physical And Chemical Properties Analysis

The physical and chemical properties of Octyl D-Galactofuranoside Tetraacetate are influenced by its combination with cholesterol . This combination leads to changes in the fluidity and compactness of the membrane occurring at temperatures of biological relevance .科学研究应用

瓜尔胶和多糖在不同应用中的作用

瓜尔胶是一种复杂的 polysaccharide,由于其化学特性(包括增稠、乳化和凝胶化)而展示了广泛的应用。类似于瓜尔胶的利用方式,辛基 D-半乳呋喃糖四乙酸酯有可能在特定化学结构赋予独特性能以利于产品配方或工艺改进的行业中找到应用。瓜尔胶的适应性归因于其聚合物结构,主要由半乳甘露聚糖组成,这表明其他多糖或衍生物(如辛基 D-半乳呋喃糖四乙酸酯)可能在包括食品、药品和生物修复在内的各个领域提供类似的效用 (Thombare 等人,2016)。

光学相干断层扫描 (OCT) 在临床应用中的作用

虽然与辛基 D-半乳呋喃糖四乙酸酯没有直接关系,但在医学诊断中光学相干断层扫描 (OCT) 的发展和应用突出了技术创新在科学研究中的重要性。OCT 通过提供视网膜的详细图像,在眼科领域掀起了一场革命,有助于诊断和管理各种眼部疾病。此示例说明了在研究和临床环境中引入新化合物和技术可能产生的影响,辛基 D-半乳呋喃糖四乙酸酯可以在新诊断或治疗工具的开发中发挥作用 (Fujimoto & Swanson, 2016)。

果胶在生物医学中的应用

果胶与瓜尔胶类似,是一种复杂的多糖,其应用延伸到生物医学领域,展示了多糖在科学研究中的多功能性。它们的生物相容性和生物降解性使其适用于药物递送、组织工程和生物医学设备的组件。这表明具有类似特性的化合物(包括潜在的辛基 D-半乳呋喃糖四乙酸酯)可以探索用于类似的应用,利用它们的化学结构为医疗保健和医学领域的创新解决方案 (Noreen 等人,2017)。

未来方向

Octyl D-Galactofuranoside Tetraacetate has potential for broad applications in the field of biomedicine . Its unique attributes make it a commendable remedy for tackling specific ailments and it could serve as a versatile approach for conditions concerning modified glycosylation patterns, bacterial infections, and cellular signaling pathways .

属性

IUPAC Name |

[(2S)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O10/c1-6-7-8-9-10-11-12-27-22-21(31-17(5)26)20(30-16(4)25)19(32-22)18(29-15(3)24)13-28-14(2)23/h18-22H,6-13H2,1-5H3/t18-,19-,20-,21+,22?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYGIWWSRQRBBQ-CJLFMRGVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(O1)C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC1[C@@H]([C@H]([C@@H](O1)[C@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858244 |

Source

|

| Record name | [(2S)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octyl D-Galactofuranoside Tetraacetate | |

CAS RN |

223412-29-1 |

Source

|

| Record name | [(2S)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

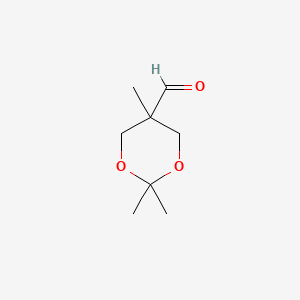

![(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588440.png)